molecular formula C15H13N7O9 B14312993 3-(2,4-Dinitroanilino)-N~2~-(2,4-dinitrophenyl)alaninamide CAS No. 115319-25-0

3-(2,4-Dinitroanilino)-N~2~-(2,4-dinitrophenyl)alaninamide

Cat. No.: B14312993
CAS No.: 115319-25-0
M. Wt: 435.31 g/mol
InChI Key: LWYMODFZXAYKQZ-UHFFFAOYSA-N
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Description

3-(2,4-Dinitroanilino)-N~2~-(2,4-dinitrophenyl)alaninamide is a complex organic compound that belongs to the class of dinitroanilines. These compounds are characterized by the presence of nitro groups attached to an aniline structure. Dinitroanilines are known for their applications in various industrial processes, including the production of dyes and pesticides .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Dinitroanilino)-N~2~-(2,4-dinitrophenyl)alaninamide typically involves the reaction of 1-chloro-2,4-dinitrobenzene with ammonia or the acid hydrolysis of 2,4-dinitroacetanilide . The reaction conditions often require controlled temperatures and the presence of specific catalysts to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of dinitroanilines, including this compound, involves large-scale chemical reactors where the raw materials are mixed under controlled conditions. The process may include steps such as nitration, reduction, and purification to achieve high purity levels required for industrial applications .

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dinitroanilino)-N~2~-(2,4-dinitrophenyl)alaninamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong acids, bases, and specific catalysts that facilitate the reaction. Conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction’s outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction reactions may yield amino derivatives, while oxidation may produce various oxidized forms of the compound .

Scientific Research Applications

3-(2,4-Dinitroanilino)-N~2~-(2,4-dinitrophenyl)alaninamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2,4-Dinitroanilino)-N~2~-(2,4-dinitrophenyl)alaninamide involves its interaction with specific molecular targets and pathways. The compound’s nitro groups play a crucial role in its reactivity, allowing it to participate in various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(2,4-Dinitroanilino)-N~2~-(2,4-dinitrophenyl)alaninamide include:

Uniqueness

What sets this compound apart is its specific structure, which allows it to participate in unique chemical reactions and applications. Its dual nitroaniline groups provide distinct reactivity patterns compared to other dinitroanilines .

Properties

CAS No.

115319-25-0

Molecular Formula

C15H13N7O9

Molecular Weight

435.31 g/mol

IUPAC Name

2,3-bis(2,4-dinitroanilino)propanamide

InChI

InChI=1S/C15H13N7O9/c16-15(23)12(18-11-4-2-9(20(26)27)6-14(11)22(30)31)7-17-10-3-1-8(19(24)25)5-13(10)21(28)29/h1-6,12,17-18H,7H2,(H2,16,23)

InChI Key

LWYMODFZXAYKQZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NCC(C(=O)N)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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